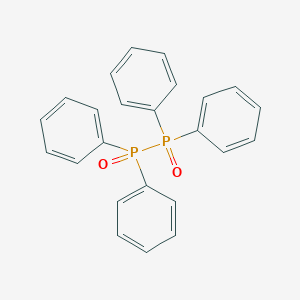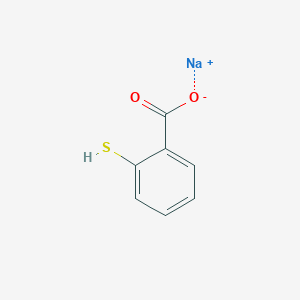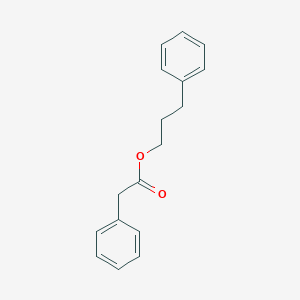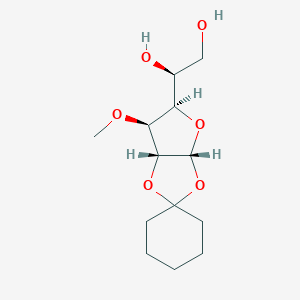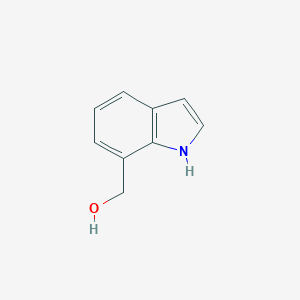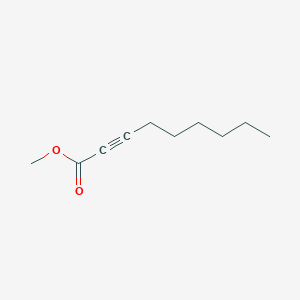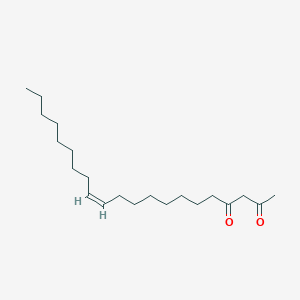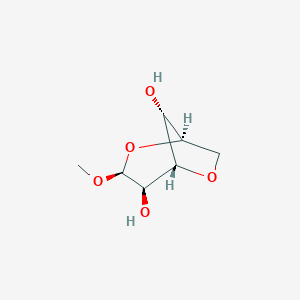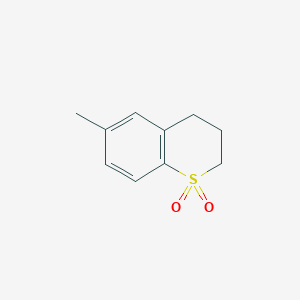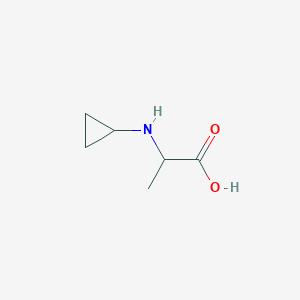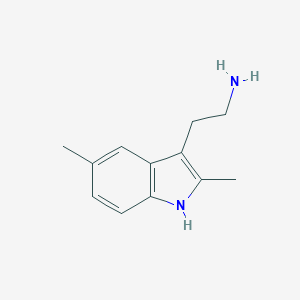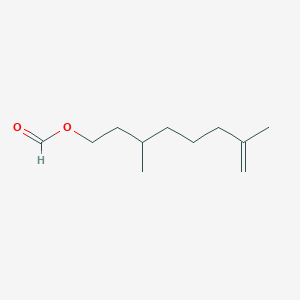![molecular formula C12H12O B085891 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one CAS No. 13351-26-3](/img/structure/B85891.png)
8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methanobenzo[7]annulenes, closely related to 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one, has been achieved through various innovative methods. A notable method involves an organocatalytic asymmetric formal [3+2] cycloaddition, providing a versatile platform for accessing these compounds with excellent enantio- and diastereoselectivities from readily available 2-alkyl-3-hydroxynaphthalene-1,4-diones and alkyl vinyl ketones (Dhevalapally B. Ramachary, Mohammed Anif Pasha, & G. Thirupathi, 2017).
Molecular Structure Analysis
The molecular structure of methanobenzo[7]annulenes features a complex arrangement that has been the focus of various studies. Investigations into conformational transitions and solvation structure of related compounds in water have been conducted using molecular dynamics, highlighting the impact of molecular structure on the physical properties and stability of these compounds in different environments (N. A. Murugan & H. Hugosson, 2008).
Chemical Reactions and Properties
Chemical reactions involving 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one and its derivatives encompass a wide range, from cycloadditions to organocatalytic transformations. For instance, the generation and [4+2] cycloaddition of 1,6-methano[10]annulene-3,4-quinodimethane have led to novel syntheses of methanobenzo[7]annulene derivatives, showcasing the compound's versatility in chemical synthesis (Shigeyasu Kuroda et al., 2001).
Physical Properties Analysis
The physical properties of 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one derivatives have been extensively studied, with a particular focus on their conformational and solvation structures in different solvents. These studies provide valuable insights into the behavior of these compounds under various conditions, influencing their reactivity and applications in organic synthesis (N. A. Murugan & H. Hugosson, 2008).
Chemical Properties Analysis
The chemical properties of 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one are characterized by its reactivity in various chemical reactions, including cycloadditions and organocatalytic processes. These properties are essential for its application in the synthesis of complex organic molecules and materials. The organocatalytic asymmetric formal [3+2] cycloaddition method provides a clear example of the compound's utility in producing structurally and functionally diverse molecules (Dhevalapally B. Ramachary, Mohammed Anif Pasha, & G. Thirupathi, 2017).
Applications De Recherche Scientifique
Organocatalytic Asymmetric Synthesis
The compound has been utilized in the field of organocatalytic asymmetric synthesis. A study demonstrates its application in creating methanobenzo[7]annulenes, which are significant in pharmaceutical and structural contexts. This synthesis achieved excellent enantio- and diastereoselectivities through a formal [3+2] cycloaddition process (Ramachary, Pasha, & Thirupathi, 2017).
Synthesis of Disubstituted Annulenes
Another research focused on developing a synthetic method for 2,5-disubstituted 1,6-methano[10]annulenes. This method includes various reactions and rearrangements to achieve the desired product. The study also explores the reaction mechanism and potential applications (Kuroda et al., 2000).
Conformational Analysis and Reactions
Researchers have investigated the conformational analysis and transannular reactions of derivatives of 5,9-Propanobenzo[7]annulene. This includes studying their conformational states and reaction pathways under different conditions (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).
Assembling Chiral Methanobenzoannulenone Frameworks
A study demonstrates the use of this compound in assembling chiral methanobenzoannulenone frameworks. This involves sequential reactions and catalysis to achieve specific stereochemistry (Jiang et al., 2019).
Bromination Reaction Studies
The compound's role in bromination reactions has been explored, especially focusing on the regio- and stereospecific formation of dibromides and the effects of double bond pyramidalization (Balcı, Güney, Daştan, & Azizoglu, 2007).
Novel Heptaketide Derivation
Research into a novel heptaketide with a methanobenzoannulene skeleton isolated from sea hare associated fungus shows its potential in natural product synthesis and study (Geng et al., 2012).
Solvation Shell Structure Studies
The solvation shell structure of methanobenzoannulene derivatives in water has been studied, providing insights into their conformational states and solvation dynamics (Murugan & Hugosson, 2008).
Synthesis of Thiazolidinones
A synthesis method for thiazolidinones using 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one as a starting material is another area of study. This encompasses the formation of complex organic molecules for various potential applications (Peesapati & Bathini, 2009).
Catalytic Synthesis of Benzobicyclooctanes
The compound has been used in the catalytic asymmetric synthesis of benzobicyclo[3.2.1]octanes, which are fundamental structures in certain antibiotics (Ramachary, Pasha, & Peraka, 2021).
Membrane Gas Separation Applications
In polymer science, the compound has been incorporated into the design and synthesis of polyimides for membrane gas separation applications, demonstrating its versatility beyond traditional organic synthesis (Ma, Abdulhamid, & Pinnau, 2017).
Propriétés
IUPAC Name |
tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACXSSYYTXFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509897 |
Source


|
| Record name | 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one | |
CAS RN |
13351-26-3 |
Source


|
| Record name | 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

